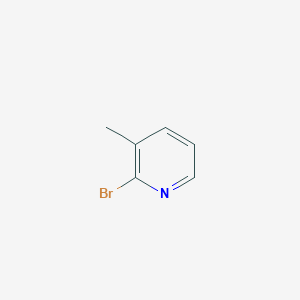
2-Bromo-3-methylpyridine
Cat. No. B184072
Key on ui cas rn:
3430-17-9
M. Wt: 172.02 g/mol
InChI Key: PZSISEFPCYMBDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Procedure details


Ref: EN07957-77 BIS(DIBENZYLIDENEACETONE)PALLADIUM(Pd2((dba)3) (0.101 g, 0.11 mmol) and 2,2'-bis(diphenylphosphanyl)-1,1'-binaphthalene (BINAP) (0.136 g, 0.22 mmol) was was stirred in toluene (16.5 mL) under N2. Then 2-bromo-3-methylpyridine (1.619 mL, 14.53 mmol), cyclohexanamine (1.662 mL, 14.53 mmol) and sodium 2-methylpropan-2-olate (2.430 g, 25.29 mmol) was added to the above reaction mixture under N2.The reaction mixture was degasssed by reapeated 3 times with N2 and vaccum before the reaction mixture was heated at 115 °C for 1.5h LCMS indicated no SM left. The reaction mixture was cooled to rt, and then diluted with EtOAc and H2O. and neutralized by citric acid to PH ca 5. The aqoeus phase was extracted with EtOAc (4 x). The combined organic layers were dried over Na2SO4 and concentrated. The residue was purified automated flash chromatography on 100 g column. A gradient from 0 % to 30 % of EtOAc in heptane over 1800 mL was used as mobile phase. The product was collected using the wavelength 249 nm. Collect: F10, 0.231 g, light yellowish solid. LCMS ok, NMR ok F11-13: 1.398 g, light yellowish solid, LCMS ok, NMR ok F14-16, 79 mg, light yellowish solid, LCMS ok, NMR ok NMR of F11-13 1H NMR (500 MHz, DMSO) d 1.09 - 1.2 (m, 1H), 1.2 - 1.37 (m, 4H), 1.61 (d, 1H), 1.71 (d, 2H), 1.90 (d, 2H), 2.01 (s, 3H), 3.86 (ddd, 1H), 5.28 (d, 1H), 6.39 (dd, 1H), 7.09 - 7.22 (m, 1H), 7.83 (dd, 1H). Expected Number of Hs: 18 Assigned Hs: 18. [M + H]\+ 191.2




Quantity
0.000218 mol
Type
catalyst
Reaction Step Five

Quantity
0.00011 mol
Type
catalyst
Reaction Step Five

Yield
61.83%
Identifiers


|
CUSTOM
|
812
|
reaction index
|
NAME
|
1.3.6 [N-arylation with Ar-X] Bromo N-arylation
|
reaction type
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.0253 mol
|
|
Type
|
reagent
|
|
Smiles
|
CC(C)(C)[O-].[Na+]
|
Step Two
|
Name
|
|
|
Quantity
|
0.0165 L
|
|
Type
|
solvent
|
|
Smiles
|
CC1=CC=CC=C1
|
Step Three
|
Name
|
|
|
Quantity
|
0.0145 mol
|
|
Type
|
reactant
|
|
Smiles
|
C1CCC(CC1)N
|
Step Four
|
Name
|
|
|
Quantity
|
0.0145 mol
|
|
Type
|
reactant
|
|
Smiles
|
CC1=C(N=CC=C1)Br
|
Step Five
|
Name
|
|
|
Quantity
|
0.000218 mol
|
|
Type
|
catalyst
|
|
Smiles
|
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8
|
|
Name
|
|
|
Quantity
|
0.00011 mol
|
|
Type
|
catalyst
|
|
Smiles
|
C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
115 (± 10) °C
|
Other
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=C(N=CC=C1)NC2CCCCC2
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD | 61.83% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
